molecular formula C15H16N2OS2 B2653361 2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034608-52-9

2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Cat. No. B2653361
CAS RN: 2034608-52-9
M. Wt: 304.43
InChI Key: XYEIXAREUDZINA-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone, also known as ITHE, is a synthetic compound that has gained attention in the scientific community for its potential applications in medicinal chemistry.

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

Research has demonstrated the utility of related bicyclic compounds as advanced building blocks in drug discovery. For instance, intramolecular photochemical [2 + 2]-cyclization techniques have been employed to create 2-azabicyclo[3.2.0]heptanes, which serve as sophisticated precursors for the development of new drugs. Such methodologies enable the synthesis of conformationally restricted analogues of proline, like 2,3-ethanoproline, showcasing the potential of these compounds in medicinal chemistry (Druzhenko et al., 2018).

Stereo- and Regiochemical Cyclizations

The stereo- and regiochemical cyclizations of hexahydro-1H-azonine derivatives to produce indolizidinone amino acid analogs have been explored, indicating the versatility of these compounds in synthesizing diverse molecular architectures. This approach facilitates the identification of active conformers in peptide-based drug discovery, underscoring the strategic value of such cyclization reactions (Atmuri & Lubell, 2020).

Antibacterial and Antifungal Activities

Compounds structurally related to the query molecule have demonstrated significant antibacterial and antifungal activities. Synthesis of novel 1H-indole derivatives, for example, has yielded compounds with potent antimicrobial properties against a range of pathogens, showcasing the therapeutic potential of these molecules in treating infectious diseases (Letters in Applied NanoBioScience, 2020).

Antitumor and Anti-inflammatory Activities

Additionally, research into tryptanthrin spiro analogues and thiophene derivatives has revealed antitumor and anti-inflammatory activities, respectively. These findings indicate that the chemical framework of such compounds can be leveraged to design new therapies for cancer and inflammatory disorders (Filatov et al., 2018; Helal et al., 2015).

properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c18-15(17-7-11-5-10(17)8-19-11)9-20-14-6-16-13-4-2-1-3-12(13)14/h1-4,6,10-11,16H,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEIXAREUDZINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

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